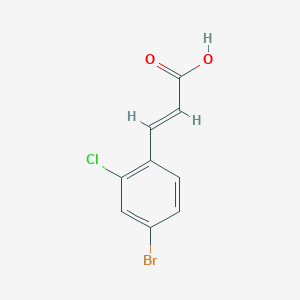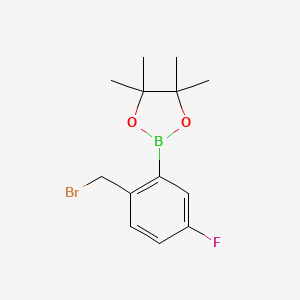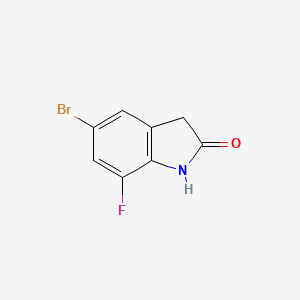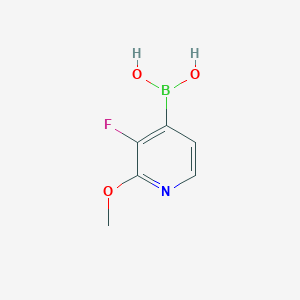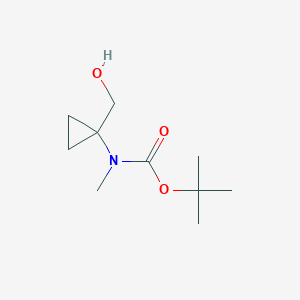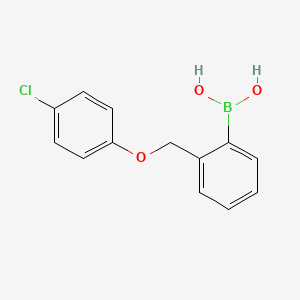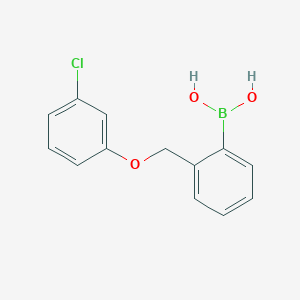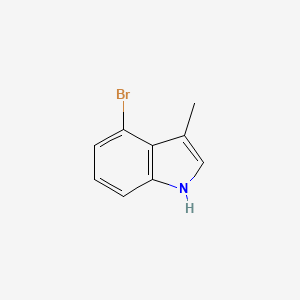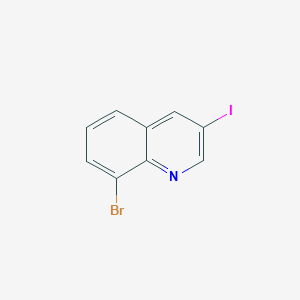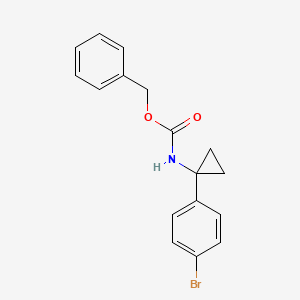
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate
Overview
Description
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate is a chemical compound with the CAS Number: 1187386-06-6 . It has a molecular weight of 346.22 and its IUPAC name is benzyl 1-(4-bromophenyl)cyclopropylcarbamate . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate is C17H16BrNO2 . Its average mass is 346.218 Da and its monoisotopic mass is 345.036438 Da .Physical And Chemical Properties Analysis
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate has a boiling point of 468.1±44.0°C at 760 mmHg . Its density is 1.5±0.1 g/cm3 . The compound has a molar refractivity of 85.8±0.4 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its ACD/LogP is 4.48 .Scientific Research Applications
Organic Synthesis
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate is a valuable compound in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex molecules. The presence of the bromophenyl group makes it a suitable candidate for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to develop new pharmacophores. The cyclopropyl group, in particular, is known for its ability to improve the metabolic stability of drug candidates. It can be incorporated into molecules that target various biological pathways, potentially leading to the development of new therapeutic agents .
Material Science
The bromine atom in Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate can be utilized in material science for the creation of novel polymers. Brominated compounds are often used as flame retardants, and incorporating this compound into polymer chains could enhance the fire-resistant properties of materials .
Chemical Synthesis
This compound can serve as a precursor for the synthesis of benzyl-protected amines and alcohols. The benzyl group is a common protecting group in chemistry, and its removal can be precisely controlled, which is crucial for multi-step synthetic processes .
Analytical Chemistry
In analytical chemistry, Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate could be used as a standard or reference compound in mass spectrometry. Its unique mass and fragmentation pattern can help in the identification and quantification of similar compounds in complex mixtures .
Chromatography
The compound’s distinct chemical structure may be exploited in chromatography as a stationary phase modifier. Its introduction to chromatographic systems can aid in the separation of complex mixtures, especially when selective interactions with analytes are required .
Chemical Education
Due to its interesting structure and reactivity, Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate can be used in chemical education to demonstrate various chemical reactions and principles, such as nucleophilic substitution and carbamate formation .
Environmental Science
In environmental science research, this compound could be studied for its degradation products and environmental fate. Understanding how it breaks down in different conditions can inform its safe use and disposal .
Safety and Hazards
properties
IUPAC Name |
benzyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQGBWWBXOGYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675203 | |
| Record name | Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate | |
CAS RN |
1187386-06-6 | |
| Record name | Phenylmethyl N-[1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(4-bromophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)

